4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
Pyrimidinylpiperazine is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
Chelation and Hydrogen Bonding in Crystal Engineering
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine and related compounds are used in crystal engineering due to their ability to chelate metals and engage in hydrogen bonding. This property is crucial in generating structures with multiple coordinative interactions and hydrogen bonds, as demonstrated in studies involving the reaction of these compounds with Ag(I) to yield cationic chelates. Such applications are significant in the field of Crystal Growth & Design (Duong, Métivaud, Maris, & Wuest, 2011).
Synthesis of Heterocyclic Compounds
These compounds play a role in the synthesis of various heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, Pyrano[2,3-d]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazines. Their use in creating new chemical entities with potential pharmacological activities is explored in organic and medicinal chemistry research (El-Agrody et al., 2001).
Water-Solubility Enhancement in Drug Development
In the field of medicinal chemistry, modifying the this compound structure has been investigated to enhance water solubility and pharmacokinetic profiles of drugs. This modification aims to improve the delivery and efficacy of therapeutic agents (Baraldi et al., 2012).
Antiviral Agent Synthesis
Compounds similar to this compound have been synthesized for their potential as antiviral agents. For example, their efficacy against enteroviruses, including coxsackieviruses, has been explored, demonstrating the potential for developing new classes of antiviral drugs (Chern et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells and Mycobacterium tuberculosis H37Ra in anti-tubercular agents . These targets play crucial roles in cell survival and proliferation.
Mode of Action
Similar compounds have been shown to inhibit the catalytical activity ofPARP1 , enhance cleavage of PARP1 , enhance phosphorylation of H2AX , and increase CASPASE 3/7 activity . These interactions result in the inhibition of cell proliferation and survival.
Biochemical Pathways
Similar compounds have been shown to inhibit theNF-kB inflammatory pathway and ER stress . These pathways are involved in inflammation and cellular stress responses, respectively.
Result of Action
Similar compounds have been shown to exhibit moderate to significant efficacy against human breast cancer cells and significant activity against Mycobacterium tuberculosis H37Ra .
Future Directions
Properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)10-7-11(20-9-19-10)21-3-5-22(6-4-21)12-8-17-1-2-18-12/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKPLGLNXCHQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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